Copper(II)-Mediated Autoxidation: Divergent Product Yields and Conversion Kinetics
In a direct head‑to‑head study, 4,6‑di‑tert‑butylresorcinol (9) and 4‑tert‑butylresorcinol (1) were subjected to copper(II)‑mediated autoxidation under identical conditions. The di‑tert‑butyl derivative exhibited a higher conversion (99%) compared to the mono‑tert‑butyl analog (98%) after 1.5 h in MeCN/H₂O with 1 mM Cu(ClO₄)₂ [1]. More importantly, the product distribution differed: the major product 2 was obtained in 45% yield from 9 versus 57% yield from 1, reflecting altered reaction pathways due to the additional tert‑butyl group [1].
| Evidence Dimension | Conversion and product yield in Cu(II)-mediated autoxidation |
|---|---|
| Target Compound Data | 99% conversion; major product 2 yield 45% |
| Comparator Or Baseline | 4-tert-Butylresorcinol (1): 98% conversion; major product 2 yield 57% |
| Quantified Difference | +1 percentage point conversion; –12 percentage points yield of major product 2 |
| Conditions | MeCN/H₂O (1:1 v/v), 1 mM Cu(ClO₄)₂, air atmosphere, 1.5 h, room temperature |
Why This Matters
This quantifies how the second tert‑butyl group alters reaction selectivity, which is critical for designing synthetic routes where specific product profiles are desired.
- [1] Ling, K.-Q.; Lee, Y.; Macikenas, D.; Protasiewicz, J. D.; Sayre, L. M. Copper(II)-Mediated Autoxidation of tert-Butylresorcinols. J. Org. Chem. 2003, 68 (4), 1358–1366. View Source
